molecular formula C9H12ClN3 B1427589 2-Chloro-3-(piperidin-1-YL)pyrazine CAS No. 1209458-11-6

2-Chloro-3-(piperidin-1-YL)pyrazine

Cat. No.: B1427589
CAS No.: 1209458-11-6
M. Wt: 197.66 g/mol
InChI Key: CBAQEDSNXRQRIY-UHFFFAOYSA-N
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Description

2-Chloro-3-(piperidin-1-YL)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a chlorine atom at the second position and a piperidine ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(piperidin-1-YL)pyrazine typically involves the reaction of 2-chloropyrazine with piperidine. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, displacing the chlorine atom on the pyrazine ring. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-1-YL)pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyrazine ring can be subjected to oxidation or reduction reactions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrazine ring is coupled with aryl or vinyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Piperidine, potassium carbonate, DMF, elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-(piperidin-1-YL)pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-1-YL)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyrazine ring can modulate its electronic properties, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(morpholin-4-yl)pyrazine: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Chloro-3-(pyrrolidin-1-yl)pyrazine: Contains a pyrrolidine ring instead of a piperidine ring.

    2-Chloro-3-(azepan-1-yl)pyrazine: Features an azepane ring in place of the piperidine ring.

Uniqueness

2-Chloro-3-(piperidin-1-YL)pyrazine is unique due to the specific combination of the pyrazine and piperidine rings, which can confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

2-chloro-3-piperidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAQEDSNXRQRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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